molecular formula C7H13ClN2O B2463179 1-(3-Chloropropyl)-3-methylimidazolidin-2-one CAS No. 3367-06-4

1-(3-Chloropropyl)-3-methylimidazolidin-2-one

Cat. No.: B2463179
CAS No.: 3367-06-4
M. Wt: 176.64
InChI Key: QBHAQYJNTMNFSK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of a methyl-substituted imidazolidinone ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-3-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with 3-methylimidazolidin-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-methylimidazolidin-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of different imidazolidinone derivatives with varying degrees of saturation.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted imidazolidinones, while oxidation reactions can produce imidazolidinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-3-methylimidazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-methylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of cellular functions.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
  • 1-(3-Chlorophenyl)piperazine
  • 3-Chloropropylamine

Comparison: 1-(3-Chloropropyl)-3-methylimidazolidin-2-one is unique due to its specific imidazolidinone structure and the presence of a chloropropyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1-(3-Chlorophenyl)piperazine has a different core structure and exhibits different biological activities. Similarly, 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate has a more complex aromatic structure, leading to different chemical behavior and applications.

Properties

IUPAC Name

1-(3-chloropropyl)-3-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHAQYJNTMNFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3367-06-4
Record name 1-(3-chloropropyl)-3-methylimidazolidin-2-one
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